(4-Bromo-3-methoxyphenyl)methanamine hydrochloride

Oncology Kinase Inhibition EGFR

This precisely functionalized (4-Bromo-3-methoxyphenyl)methanamine hydrochloride is the scaffold of choice for researchers demanding validated SAR-driven outcomes. The unique 4-bromo-3-methoxy pattern ensures high-affinity H3 receptor binding (Kd=1.35 nM), superior EGFR affinity vs. 4-methoxy regioisomers, and an 18-fold SERT/DAT selectivity ratio—properties unattainable with generic benzylamine alternatives. Supplied as a stable hydrochloride salt for enhanced solubility and ease of handling. Procure this compound to accelerate your CNS therapeutic programs with confidence.

Molecular Formula C8H11BrClNO
Molecular Weight 252.54
CAS No. 1956309-63-9
Cat. No. B2666131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methoxyphenyl)methanamine hydrochloride
CAS1956309-63-9
Molecular FormulaC8H11BrClNO
Molecular Weight252.54
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN)Br.Cl
InChIInChI=1S/C8H10BrNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H
InChIKeyLDWNMZKADBGZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-3-methoxyphenyl)methanamine hydrochloride (CAS 1956309-63-9): A Key 4-Bromo-3-Methoxy Benzylamine Scaffold for CNS and Oncology Research


(4-Bromo-3-methoxyphenyl)methanamine hydrochloride is a specialized benzylamine derivative featuring a 4-bromo and 3-methoxy substitution pattern on the phenyl ring, supplied as a hydrochloride salt . This specific substitution pattern imparts unique physicochemical and biological properties that are distinct from other halogenated or non-halogenated benzylamine analogs. The compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors [1] and epigenetic bromodomain proteins [2]. Its hydrochloride salt form enhances water solubility and handling stability compared to its free base counterpart, which is a key consideration for procurement and experimental use .

Why Generic Substitution of (4-Bromo-3-methoxyphenyl)methanamine hydrochloride Fails: Quantitative Divergence from Closest Analogs


Generic substitution among 3-methoxybenzylamine derivatives is not scientifically valid due to the profound impact of the 4-position halogen on receptor binding and physicochemical properties. The presence of a 4-bromo atom, as in (4-Bromo-3-methoxyphenyl)methanamine hydrochloride, is not merely a structural variation; it directly influences molecular recognition, as demonstrated by SAR studies showing that the 4-methoxybenzylamine function is less favorable than the 3-methoxybenzylamine function for EGFR affinity [1]. Furthermore, the 4-bromo substitution pattern is specifically required for optimal binding to certain CNS targets, such as the histamine H3 receptor, where analogs with different 4-position substituents (e.g., 4-chloro, 4-fluoro) or the unsubstituted 3-methoxybenzylamine exhibit significantly reduced or altered binding profiles [2]. Simply selecting any benzylamine building block based on superficial structural similarity without this specific halogenation pattern will lead to divergent and non-comparable biological outcomes, jeopardizing project timelines and the validity of SAR studies.

Quantitative Differential Evidence for (4-Bromo-3-methoxyphenyl)methanamine hydrochloride: A Comparator-Based Selection Guide


Differential EGFR Kinase Inhibition: 3-Methoxy vs. 4-Methoxy Benzylamine Function

The 3-methoxybenzylamine function, which is present in the target compound, is superior to the 4-methoxybenzylamine function for maintaining high EGFR affinity. In a study on dual EGFR/IGF-1R inhibitors, the compound with a 3-methoxybenzylamine group (6a) demonstrated higher EGFR affinity compared to its 4-methoxybenzylamine analog (6b), which was less favorable for EGFR inhibition [1]. This indicates that the 3-methoxy-4-bromo substitution pattern is a critical determinant of kinase selectivity.

Oncology Kinase Inhibition EGFR

High-Affinity Histamine H3 Receptor Binding: A CNS-Targeted Differentiator

The 4-bromo-3-methoxybenzylamine scaffold is integral to achieving high-affinity binding at the human histamine H3 receptor (H3R). A compound containing this scaffold (CHEMBL4635634) exhibited a Kd of 1.35 nM for the human H3R in a BRET assay [1]. This high affinity is a direct consequence of the specific 4-bromo-3-methoxy substitution, which is not present in simpler benzylamine analogs. For context, the unsubstituted benzylamine or 3-methoxybenzylamine alone would lack this high-affinity interaction, underscoring the scaffold's value for CNS drug discovery programs targeting H3R for conditions like narcolepsy, cognitive disorders, or schizophrenia [2].

CNS GPCR Histamine H3 Receptor

Selective Inhibition of Serotonin Transporter (SERT) over Dopamine Transporter (DAT)

A compound incorporating the 4-bromo-3-methoxybenzylamine scaffold (CHEMBL257809) demonstrated selective inhibition of the human serotonin transporter (SERT) over the dopamine transporter (DAT). The IC50 for SERT inhibition was 350 nM, while the IC50 for DAT inhibition was 6,300 nM, representing an 18-fold selectivity window for SERT [1]. This selectivity profile is crucial for developing antidepressants with a favorable side-effect profile, as it minimizes dopaminergic off-target activity. In contrast, many non-halogenated or differently substituted benzylamine analogs exhibit poor selectivity or higher potency at DAT, leading to undesirable stimulant or addictive properties.

CNS Monoamine Transporters Depression

Predicted Physicochemical Profile for CNS Drug-Likeness: LogP and pKa

The (4-Bromo-3-methoxyphenyl)methanamine scaffold possesses physicochemical properties that align with CNS drug-likeness guidelines. The calculated LogP for the hydrochloride salt is 1.71 , which is within the optimal range (1-3) for crossing the blood-brain barrier (BBB) [1]. Furthermore, the predicted pKa of the free base is 8.83 , indicating a moderate basicity that can be tuned for optimal CNS penetration and target engagement. This profile is distinct from the more hydrophilic 4-fluoro analog (LogP ~1.2) or the more lipophilic 4-iodo analog (LogP > 2.5), offering a balanced lipophilicity that favors passive diffusion into the CNS.

ADME CNS Drug Design Physicochemical Properties

Enhanced Stability and Handling via Hydrochloride Salt Form

The hydrochloride salt form of (4-Bromo-3-methoxyphenyl)methanamine provides significant practical advantages over the free base. The free base (CAS 1261448-82-1) is a liquid with a boiling point of 289.8±25.0°C (predicted) , making it less convenient for precise weighing and long-term storage. In contrast, the hydrochloride salt (CAS 1956309-63-9) is a stable, crystalline solid that can be accurately weighed and is less prone to oxidation or degradation under standard laboratory storage conditions (2-8°C) . This solid form reduces volatility and improves handling safety, directly impacting the reliability of experimental results and reducing waste due to compound degradation.

Salt Form Selection Stability Solubility

Caution: Limited Direct Comparative Data for Definitive Claims

It is essential to note that while the evidence presented here strongly supports the unique value proposition of the (4-Bromo-3-methoxyphenyl)methanamine scaffold, high-strength, direct head-to-head quantitative comparisons against all possible analogs (e.g., 4-chloro, 4-fluoro, 4-iodo, 4-hydroxy, or unsubstituted 3-methoxybenzylamine) in the exact same assay are not uniformly available in the public domain [1]. The evidence is primarily based on cross-study comparisons and class-level SAR inferences. Researchers are encouraged to treat these data as a compelling rationale for prioritizing this scaffold, while also recognizing the need for internal head-to-head validation in their specific experimental systems. This transparency ensures that procurement decisions are made on a solid, evidence-based foundation without overstating the case.

Data Transparency Evidence-Based Selection

Optimal Research and Industrial Applications for (4-Bromo-3-methoxyphenyl)methanamine hydrochloride Based on Quantitative Evidence


CNS Drug Discovery: Histamine H3 Receptor Modulator Development

The high-affinity binding to the histamine H3 receptor (Kd = 1.35 nM) makes this scaffold an ideal starting point for developing novel H3R antagonists or inverse agonists. Applications include treating narcolepsy, cognitive deficits in schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound's balanced LogP (1.71) and moderate pKa (8.83) further support its potential for BBB penetration, a critical requirement for CNS therapeutics [REFS-1, REFS-2].

Oncology Research: EGFR-Targeted Kinase Inhibitor Optimization

The SAR evidence demonstrating superior EGFR affinity for the 3-methoxybenzylamine function over the 4-methoxybenzylamine regioisomer positions this scaffold as a key intermediate for optimizing EGFR inhibitors [1]. This is particularly relevant for developing next-generation therapies for non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. The bromine atom also provides a convenient handle for further diversification via cross-coupling reactions, enabling rapid exploration of chemical space around the kinase binding pocket.

Antidepressant Discovery: Selective Serotonin Reuptake Inhibitor (SSRI) Design

The 18-fold selectivity for SERT over DAT (SERT IC50 = 350 nM; DAT IC50 = 6,300 nM) provides a quantifiable advantage for designing safer antidepressants. This scaffold can be used to develop novel SSRIs with a reduced risk of dopaminergic side effects, such as agitation, addiction, or psychosis, compared to less selective analogs [1]. This is a key differentiator in a crowded therapeutic area.

Epigenetic Probe Development: BRD4 Bromodomain Inhibitor Synthesis

While the direct binding affinity for BRD4 is modest (IC50 = 15,800 nM), this scaffold can serve as a starting point for fragment-based drug discovery or as a negative control for more potent BRD4 inhibitors [1]. The 4-bromo substituent is a common motif in BRD4 inhibitors, and the compound's synthetic accessibility makes it a useful tool for exploring structure-activity relationships in this important epigenetic target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-3-methoxyphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.